molecular formula C18H16N4OS2 B293490 6-(2-Ethoxyphenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2-Ethoxyphenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B293490
M. Wt: 368.5 g/mol
InChI Key: YXEGZNXEWPGXDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Ethoxyphenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as EPTT, is a chemical compound that belongs to the class of thiadiazole derivatives. It has been widely studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 6-(2-Ethoxyphenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. For example, 6-(2-Ethoxyphenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function. 6-(2-Ethoxyphenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to interact with adenosine receptors, which are involved in various physiological processes, including sleep regulation and immune function.
Biochemical and Physiological Effects:
6-(2-Ethoxyphenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 6-(2-Ethoxyphenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to exhibit potent antimicrobial activity against various bacteria and fungi. In vivo studies have shown that 6-(2-Ethoxyphenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can improve cognitive function in animal models of Alzheimer's disease and epilepsy. It has also been shown to exhibit anti-inflammatory activity in animal models of inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-(2-Ethoxyphenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole for lab experiments is its potent activity against various targets, including enzymes and receptors. This makes it a valuable tool for studying the biochemical and physiological effects of these targets. However, one of the main limitations of 6-(2-Ethoxyphenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several future directions for the study of 6-(2-Ethoxyphenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is the development of more efficient synthesis methods that can improve the yield and purity of 6-(2-Ethoxyphenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. Another direction is the study of 6-(2-Ethoxyphenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole's potential use as a therapeutic agent for the treatment of various diseases, including Alzheimer's disease, epilepsy, and cancer. Additionally, further studies are needed to elucidate the mechanism of action of 6-(2-Ethoxyphenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and to identify additional targets for its activity.

Synthesis Methods

6-(2-Ethoxyphenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be synthesized through a multistep process involving the reaction of various chemical reagents. One of the most common methods for synthesizing 6-(2-Ethoxyphenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is the reaction of 2-ethoxybenzaldehyde with thiosemicarbazide, followed by the reaction of the resulting product with phenyl isothiocyanate. The final step involves the reaction of the intermediate product with triethylorthoformate and phosphorous oxychloride. The overall yield of 6-(2-Ethoxyphenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole synthesis is around 50-60%.

Scientific Research Applications

6-(2-Ethoxyphenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, 6-(2-Ethoxyphenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to exhibit potent antimicrobial, anticancer, and anti-inflammatory activities. It has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease and epilepsy. In biochemistry and pharmacology, 6-(2-Ethoxyphenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to interact with various enzymes and receptors, including acetylcholinesterase, carbonic anhydrase, and adenosine receptors.

properties

Molecular Formula

C18H16N4OS2

Molecular Weight

368.5 g/mol

IUPAC Name

6-(2-ethoxyphenyl)-3-(phenylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H16N4OS2/c1-2-23-15-11-7-6-10-14(15)17-21-22-16(19-20-18(22)25-17)12-24-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3

InChI Key

YXEGZNXEWPGXDB-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C2=NN3C(=NN=C3S2)CSC4=CC=CC=C4

Canonical SMILES

CCOC1=CC=CC=C1C2=NN3C(=NN=C3S2)CSC4=CC=CC=C4

Origin of Product

United States

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